4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one
Description
Historical Development of Triazolopyrimidine Chemistry
The triazolopyrimidine scaffold emerged as a privileged structure in heterocyclic chemistry during the late 20th century, with early applications in agrochemicals and dyes. A pivotal advancement occurred in the 1980s with the discovery of Trapidil, a coronary vasodilator featuring a 1,2,4-triazolo[1,5-a]pyrimidine core. This marked the scaffold’s entry into medicinal chemistry, catalyzing synthetic innovations such as aza-Wittig reactions and [3+2] cycloadditions to optimize regioselectivity. By the 2000s, derivatives like Cevipabulin—a microtubule-stabilizing agent—highlighted the scaffold’s versatility in oncology. Recent decades have seen systematic exploration of triazolopyrimidines as ligands for metal complexes (e.g., platinum, ruthenium) with antitumor and antimicrobial properties.
Isomeric Classification of Triazolopyrimidine Scaffolds
Triazolopyrimidines exhibit eight isomeric forms due to variable fusion positions between the triazole and pyrimidine rings. The most thermodynamically stable isomer, 1,2,4-triazolo[1,5-a]pyrimidine, dominates synthetic studies. However, the target compound’s triazolo[4,5-d]pyrimidine system represents a less common isomer, where the triazole ring fuses at the pyrimidine’s 4,5-positions. This configuration alters electronic distribution, potentially enhancing π-π stacking interactions in biological targets compared to classical isomers.
Table 1: Key Isomeric Forms of Triazolopyrimidines
Significance in Medicinal Chemistry Research
Triazolopyrimidines occupy a unique niche due to their dual capacity as bioactive agents and metal-chelating ligands. Pharmacologically, they inhibit kinases (e.g., KDR kinase), modulate adenosine receptors, and exhibit anti-tubercular activity (MIC ≤ 0.5 μg/mL against Mycobacterium tuberculosis). Their planar structure facilitates intercalation into DNA, while nitrogen-rich sites enable hydrogen bonding with enzymatic targets like dihydrofolate reductase. Additionally, the scaffold’s adaptability to C7 functionalization—as seen in the target compound’s piperazine linkage—allows precise tuning of pharmacokinetic properties.
Piperazine-Triazolopyrimidine Hybrids in Drug Discovery
Piperazine-triazolopyrimidine conjugates leverage piperazine’s conformational flexibility to enhance target engagement. For instance, in adenosine A~2A~ receptor antagonists, piperazine-linked thiazolopyrimidines achieve sub-10 nM binding affinity (e.g., compound 11 , K~i~ = 8.6 nM). The target molecule extends this strategy by incorporating a phenylpyrrolidinone moiety, which may augment blood-brain barrier permeability.
Mechanistic Insights from Analogous Hybrids
- Piperazine vs. Piperidine Linkers : Piperazine derivatives exhibit superior receptor affinity due to enhanced hydrogen-bonding capacity. For example, swapping piperidine (1 , K~i~ = 594 nM) with piperazine (3 , K~i~ = 58 nM) in A~2A~ antagonists improved potency tenfold.
- Spacer Effects : Ethylamino spacers between piperazine and the triazolopyrimidine core (as in compound 11 ) increase flexibility, enabling optimal positioning in hydrophobic binding pockets.
- Substituent Optimization : Para-methoxy groups on aryl rings (e.g., 4-methoxyphenyl in the target compound) enhance metabolic stability by resisting oxidative demethylation.
Table 2: Structure-Activity Relationships in Piperazine-Triazolopyrimidine Hybrids
The target compound’s 1-phenylpyrrolidin-2-one moiety introduces a lactam ring, potentially conferring proteolytic resistance while maintaining solubility—a balance critical for oral bioavailability. This design mirrors trends in kinase inhibitor development, where lactam-containing scaffolds (e.g., imatinib) exhibit prolonged plasma half-lives.
Properties
IUPAC Name |
4-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O3/c1-37-21-9-7-20(8-10-21)34-25-23(29-30-34)24(27-17-28-25)31-11-13-32(14-12-31)26(36)18-15-22(35)33(16-18)19-5-3-2-4-6-19/h2-10,17-18H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOBUCXVWLSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC(=O)N(C5)C6=CC=CC=C6)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one involves multiple steps, starting with the preparation of the triazolo-pyrimidine core. This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrrolidinone moiety through amide bond formation .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Scientific Research Applications
Structural Overview
This compound belongs to a class of triazolo-pyrimidine derivatives , which are known for their diverse biological activities. The presence of the triazole and pyrimidine rings contributes to its potential as a pharmacophore in drug development.
Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties. Studies suggest that certain derivatives demonstrate effective activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Neuroprotective Effects
Emerging data suggest that triazolo-pyrimidine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors involved in inflammatory and neurodegenerative pathways. It targets molecular pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response, leading to reduced production of pro-inflammatory cytokines and decreased neuronal apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker groups. Below is a comparative analysis derived from synthetic and structural studies in the literature:
Table 1: Structural and Functional Comparison
Key Observations:
The triazole’s nitrogen-rich structure may enhance metal coordination or hydrogen bonding compared to pyrazole analogs . Derivatives with pyrazino/pyrido-pyrimidinone cores () prioritize planar aromatic systems for intercalation, whereas the target compound’s fused triazole-pyrimidine system offers steric bulk for selective interactions .
Substituent Effects :
- The 4-methoxyphenyl group in the target compound likely improves membrane permeability over the p-tolyl group in ’s Compound 3, as methoxy groups balance lipophilicity and polarity .
- Piperazine linkers (common in derivatives) are associated with improved solubility and bioavailability. However, the target compound’s piperazine-carbonyl linkage introduces rigidity, which may reduce metabolic instability compared to unsubstituted piperazines .
Terminal Groups :
- The 1-phenylpyrrolidin-2-one moiety in the target compound provides a chiral center and hydrogen-bond acceptor, contrasting with simpler terminal groups (e.g., hydrazine in ’s Compound 3). This could enhance target specificity but may complicate synthetic routes .
Isomerization Potential: Unlike triazolopyrimidines in , which undergo isomerization under specific conditions (e.g., pH or temperature changes), the target compound’s [4,5-d] triazole-pyrimidine fusion likely resists isomerization, ensuring structural integrity during biological assays .
Research Implications and Limitations
For instance:
- Kinase inhibition assays could quantify potency relative to ’s piperazine derivatives.
- Solubility and logP studies would clarify the impact of the pyrrolidinone group.
- Crystallographic analysis (e.g., using SHELXL ) could resolve conformational details of the piperazine-carbonyl linkage.
Current evidence lacks pharmacokinetic or toxicity data, highlighting the need for further research.
Biological Activity
The compound 4-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazolo-pyrimidine core and subsequent modifications to introduce the piperazine and pyrrolidinone moieties. For example, derivatives of [1,2,3]triazolo[4,5-d]pyrimidine have been synthesized and tested for various biological activities, demonstrating a structure-activity relationship (SAR) that guides further development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the triazolo-pyrimidine scaffold. In vitro assays have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
| Compound | Cell Line Tested | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| This compound | A549 | 12.5 | More potent |
| This compound | MCF-7 | 8.0 | Comparable |
| This compound | HCT116 | 15.0 | Less potent |
The data indicates that this compound is particularly effective against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of cell proliferation: The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
- Cell cycle arrest: It causes G2/M phase arrest in cancer cells, preventing them from dividing.
Molecular docking studies suggest that the compound interacts with key protein targets involved in cell cycle regulation and apoptosis .
Other Biological Activities
Apart from anticancer activity, compounds with similar structures have demonstrated a range of biological activities:
- Antimicrobial: Some derivatives exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory: Certain triazolo-pyrimidines have been reported to reduce inflammation in animal models.
Case Studies
Several case studies illustrate the efficacy of triazolo-pyrimidine derivatives:
- Study on MCF-7 Cells : A derivative was tested against MCF-7 cells and showed a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of doxorubicin .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histopathological examinations revealed decreased mitotic figures in treated tumors.
Q & A
Q. What are the optimal synthetic routes for preparing this triazolopyrimidine-piperazine hybrid compound?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazolopyrimidine core via cyclocondensation of 5-amino-1,2,3-triazole derivatives with activated carbonyl intermediates under acidic or basic conditions.
- Step 2: Functionalization of the piperazine ring using carbodiimide coupling agents (e.g., EDC/HOBt) to introduce the pyrrolidin-2-one moiety.
- Critical Parameters: Solvent choice (DMF or dichloromethane), catalysts (e.g., Pd/C for hydrogenation), and temperature control (60–80°C for cyclization). Yields vary between 40–65% depending on steric hindrance .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole protons at δ 8.2–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₈H₂₈N₈O₃: 549.2314) .
- X-ray Crystallography: For unambiguous confirmation, refine structures using SHELXL with datasets collected at 100 K .
Advanced Research Questions
Q. What strategies mitigate low yields in the final coupling step between the triazolopyrimidine and piperazine-pyrrolidinone moieties?
- Steric Hindrance Mitigation: Use bulky base additives (e.g., DIPEA) to deprotonate reaction intermediates and improve nucleophilic attack efficiency.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) while maintaining yields >50% .
- Parallel Optimization: Screen coupling agents (e.g., HATU vs. DCC) and solvents (DMAC vs. THF) via DoE (Design of Experiments) .
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in kinase assays) be resolved?
- Assay Standardization: Normalize protocols (e.g., ATP concentration, incubation time) across labs.
- Metabolic Stability Testing: Use hepatic microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated demethylation of the methoxyphenyl group).
- Structural Analog Comparison: Benchmark against known triazolopyrimidine inhibitors (e.g., PKI-402) to identify SAR trends .
Q. What computational methods predict target binding modes for this compound?
- Molecular Docking: Use AutoDock Vina with crystal structures of DDR1/p38 kinases (PDB: 4BKJ). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met704 in DDR1).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
Experimental Design & Mechanistic Analysis
Q. How to design in vitro assays to evaluate dual DDR/p38 kinase inhibition?
- Kinase Profiling: Use recombinant kinases (e.g., DDR1, p38α) in radiometric assays with [γ-³²P]ATP. Measure inhibition at 1–10 µM compound concentrations.
- Selectivity Screening: Test against 50+ kinases (e.g., PKIS panel) to identify off-target effects. A selectivity score <0.1 indicates high specificity .
Q. What analytical techniques resolve degradation products in stability studies?
- HPLC-PDA-MS: Use C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate degradants.
- Forced Degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1N HCl), and photolytic (ICH Q1B) conditions. Major degradant (m/z 505.2) corresponds to methoxyphenyl cleavage .
Data Interpretation & Validation
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Free Energy Perturbation (FEP): Calculate ΔΔG binding energies for mutated kinase residues (e.g., DDR1-Glu667Ala) to validate computational models.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to confirm docking-predicted interactions .
Biological Evaluation
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Rodent Models: Administer 10 mg/kg IV/PO to assess bioavailability (target: >30%) and half-life (t₁/₂ >4 hrs).
- Toxicogenomics: Profile liver/kidney tissues via RNA-seq post-dosing to identify off-target gene regulation .
Advanced Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
